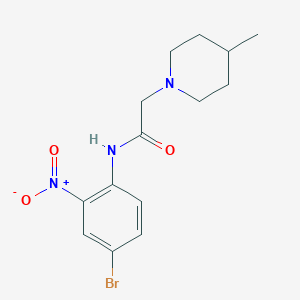
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as Nitrothiazolyl Blue (NBT), is a synthetic dye that has been extensively used in scientific research. This compound has a unique structure that makes it useful in a variety of applications, including biochemical assays, cell staining, and microscopy.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been widely used in scientific research due to its ability to selectively stain living and fixed cells. The compound can be used as a vital stain for the detection of superoxide radicals in cells. It is also used as a histochemical stain for the detection of dehydrogenase enzymes in tissues. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine can be used in the detection of nitrite and nitrate in biological samples.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reduction of the nitro group to an amino group by superoxide radicals. The reduced form of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is blue in color and can be detected by microscopy or spectrophotometry. This reaction is widely used in the detection of superoxide radicals in cells and tissues.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have no significant effect on cell viability and proliferation. However, it has been reported to induce apoptosis in some cell lines. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of some bacterial strains and to have antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its selectivity for superoxide radicals. This allows for the detection of these radicals in complex biological systems. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is relatively inexpensive and easy to use. However, one limitation of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its potential toxicity to cells at high concentrations. Therefore, it is important to carefully optimize the concentration of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine used in experiments.
Orientations Futures
There are several future directions for the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in scientific research. One potential application is in the detection of superoxide radicals in cancer cells. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine could be used in the development of new antimicrobial agents. Finally, the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in the detection of nitrite and nitrate could be expanded to include other biological samples such as urine and saliva.
Conclusion
In conclusion, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a versatile compound that has been widely used in scientific research. Its unique structure and ability to selectively stain living and fixed cells make it a valuable tool in a variety of applications. As research in this field continues, it is likely that new applications for N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine will be discovered.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)13-4-2-1-3-11(13)16-14-17-12(9-21-14)10-5-7-15-8-6-10/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGCUQAHSEGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Nitrophenyl]-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-ethoxyphenoxy]propanoate](/img/structure/B4139891.png)

![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4139918.png)
![[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4139920.png)
![[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile acetate](/img/structure/B4139933.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)

![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanamine](/img/structure/B4139985.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)